

Tricine vs. MOPS Buffer: A Comparative Guide for Resolving Small Proteins

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Compound of Interest

Compound Name: *Tricine*

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For researchers, scientists, and drug development professionals striving for high-resolution separation of small proteins and peptides, the choice of buffer system in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is critical. This guide provides an objective comparison of **Tricine** and MOPS buffer systems, supported by their principles of action and established experimental protocols, to aid in the selection of the optimal system for your research needs.

When resolving proteins below 30 kDa, the standard Laemmli Tris-Glycine buffer system often yields diffuse bands and poor resolution. This is primarily due to the interference of co-migrating SDS micelles and the faster mobility of small polypeptides relative to the glycine front. To address this, alternative buffer systems have been developed, with **Tricine**-SDS-PAGE being the gold standard for the separation of low molecular weight proteins. While MOPS buffer is also utilized in protein electrophoresis, its application is generally suited for a different range of protein sizes, particularly when used with Bis-Tris gels.

Principle of Separation

The key to the high resolution of small proteins in the **Tricine** system lies in the substitution of glycine with **Tricine** as the trailing ion.[1] **Tricine** has a pKa of 8.15, which is lower than that of glycine (pKa 9.6).[1] This results in **Tricine** having a greater negative charge and mobility at the stacking gel pH. This increased mobility allows for the effective "stacking" of small peptides and their separation from SDS micelles, which would otherwise obscure their resolution.[2][3] The

lower acrylamide concentrations typically used in **Tricine** gels also facilitate the subsequent electroblotting of proteins, which is particularly advantageous for hydrophobic proteins.^[1]

MOPS (3-(N-morpholino)propanesulfonic acid) buffer, on the other hand, is commonly used as a running buffer in combination with Bis-Tris gels. This system operates at a near-neutral pH (around 7.7), which helps to minimize protein modifications during the electrophoretic run and can contribute to sharper bands. Within the Bis-Tris gel system, MOPS is specifically recommended for the separation of medium to large-sized proteins. For smaller proteins in this system, MES buffer is the preferred choice.

Performance Comparison

The selection between **Tricine** and MOPS buffers is fundamentally dependent on the molecular weight of the protein of interest. **Tricine**-SDS-PAGE is the preferred electrophoretic system for resolving proteins and peptides smaller than 30 kDa, with an effective separation range from 1 to 100 kDa. In contrast, MOPS-SDS running buffer, when used with Bis-Tris gels, is ideal for resolving medium to large-sized proteins.

Feature	Tricine Buffer System	MOPS Buffer System
Primary Application	High-resolution separation of small proteins and peptides (<30 kDa).	Separation of medium to large-sized proteins with Bis-Tris gels.
Optimal Separation Range	1 - 100 kDa (excellent for <30 kDa).	Broader range, but optimized for mid-to-large proteins in Bis-Tris systems.
Resolution of Small Proteins	Superior resolution, sharper bands for proteins <30 kDa.	Less effective than Tricine for very small proteins; MES is preferred in Bis-Tris systems.
Operating pH	Stacking gel pH ~6.8, Resolving gel pH ~8.45, Running buffer pH ~8.25.	Running buffer pH ~7.7 (with Bis-Tris gels).
Key Advantage	Effectively separates small peptides from SDS micelles.	Maintains a near-neutral pH, minimizing protein degradation.
Common Gel Type	Tris-Tricine gels.	Bis-Tris gels.
Run Time	Can be longer (4-16 hours).	Generally faster run times.

Experimental Protocols

Tricine-SDS-PAGE for Small Proteins

This protocol is adapted from established methods for preparing and running **Tricine**-SDS-PAGE gels.

Reagents:

- Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45.
- Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide in 100 mL deionized water.

- Acrylamide/Bis-acrylamide Solution (49.5% T, 6% C): 46.5 g acrylamide, 3.0 g bis-acrylamide in 100 mL deionized water.
- Anode Buffer (1X): 0.2 M Tris-HCl, pH 8.9.
- Cathode Buffer (1X): 0.1 M Tris-HCl, 0.1 M **Tricine**, 0.1% (w/v) SDS, pH 8.25.
- Sample Buffer (2X): 100 mM Tris-HCl (pH 6.8), 24% glycerol, 8% SDS, 0.02% Coomassie blue G-250, and 4% β -mercaptoethanol.
- 10% (w/v) Ammonium Persulfate (APS).
- TEMED.

Gel Casting (for a 16.5% Resolving Gel and a 4% Stacking Gel):

- Resolving Gel (16.5%):
 - Mix 5.5 mL of 49.5% T, 6% C acrylamide solution, 3.3 mL of 3X Gel Buffer, and 1.1 mL of glycerol.
 - Add 100 μ L of 10% APS and 10 μ L of TEMED.
 - Immediately pour the gel, leaving space for the stacking gel. Overlay with water-saturated isobutanol. Allow to polymerize for at least 1 hour.
- Stacking Gel (4%):
 - Mix 1.0 mL of 49.5% T, 3% C acrylamide solution, 3.3 mL of 3X Gel Buffer, and 5.7 mL of deionized water.
 - Add 100 μ L of 10% APS and 10 μ L of TEMED.
 - Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize.

Sample Preparation and Electrophoresis:

- Mix protein samples with an equal volume of 2X Sample Buffer.
- Heat the samples at 85°C for 2 minutes.
- Assemble the gel in the electrophoresis apparatus. Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.
- Load the samples into the wells.
- Run the gel at a constant voltage of 30V for the first hour, then increase to 150-180V. Ensure the apparatus is cooled during the run.

Using MOPS Running Buffer with Bis-Tris Gels

This describes the general use of MOPS running buffer with commercially available or self-cast Bis-Tris gels.

Reagents:

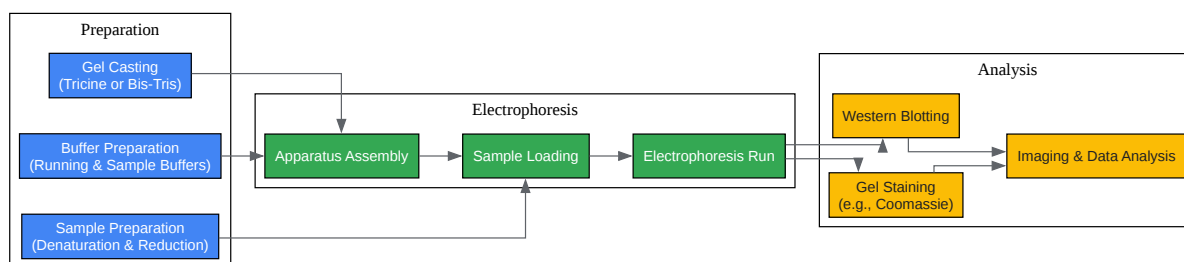
- MOPS-SDS Running Buffer (20X): Commercially available or prepared as a concentrate. A 1X solution typically contains 50 mM Tris, 50 mM MOPS, 0.1% SDS, and 1 mM EDTA.
- Bis-Tris Polyacrylamide Gel: (e.g., 4-12% gradient).
- Sample Buffer: (e.g., LDS Sample Buffer).

Electrophoresis:

- Prepare 1X MOPS-SDS Running Buffer by diluting the 20X stock with deionized water.
- Prepare protein samples according to the gel manufacturer's instructions, typically by adding sample buffer and a reducing agent, followed by heating.
- Assemble the precast or self-cast Bis-Tris gel in the electrophoresis tank.
- Fill the inner and outer chambers with 1X MOPS-SDS Running Buffer.
- Load samples and run the gel at the recommended voltage (e.g., 200V) until the dye front reaches the bottom of the gel.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for SDS-PAGE, applicable to both **Tricine** and MOPS systems with variations in buffer and gel composition.



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General SDS-PAGE Workflow

Conclusion

For the high-resolution separation of small proteins and peptides (<30 kDa), the **Tricine**-SDS-PAGE system is demonstrably superior to the standard Tris-Glycine system and more specialized than the MOPS-based system. Its unique chemistry effectively resolves small polypeptides from interfering SDS micelles, yielding sharp, well-defined bands. While MOPS buffer is an excellent choice for maintaining protein integrity at a neutral pH, its optimal application lies in the separation of medium to large-sized proteins when used in conjunction with Bis-Tris gels. Therefore, for researchers focused on the analysis of small proteins, mastering the **Tricine**-SDS-PAGE technique is a valuable asset for achieving clear and reproducible results.

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